Scientific Field: Biochemistry and Agricultural Science
Summary of Application: 4-Cyclopentene-1,3-dione has been identified as a potent antifungal inhibitor of chitin synthesis.
Methods of Application: The compound was detected in specific cultivars of feijoa peels.
Results or Outcomes: The compound 4-cyclopentene-1,3-dione was found to be potently antifungal (IC 50 = 1–2 μM) against human-pathogenic Candida species.
Scientific Field: Organic Chemistry
Summary of Application: 4-Cyclopentene-1,3-dione is used in the synthesis of its derivatives, such as 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative).
Results or Outcomes: The outcomes of these syntheses are the formation of the derivatives 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B.
Scientific Field: Biochemistry
Summary of Application: 4-Cyclopentene-1,3-dione has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .
Scientific Field: Physical Chemistry
Summary of Application: 4-Cyclopentene-1,3-dione has been studied for its gas phase ion energetics data
Methods of Application: The compound was likely subjected to various experimental conditions to determine its electron affinity and ionization energy
Results or Outcomes: The electron affinity of 4-Cyclopentene-1,3-dione was determined to be 1.14 ± 0.13 eV Its ionization energy was found to be 9.6 eV
4-Cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring with two ketone functional groups at the 1 and 3 positions. Its molecular formula is , and it exhibits a rigid, planar structure due to the presence of both a double bond and the carbonyl groups. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis, particularly as a building block for more complex molecules .
textR-CHO + C5H4O2 -> R-CH=CH-C(O)-CH2-C(O)-CH3 + H2O
4-Cyclopentene-1,3-dione has demonstrated significant biological activity, particularly as an antifungal agent. It has been shown to inhibit chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC50) ranging from 1 to 2 μM . Additionally, it has been explored for its potential antibacterial properties against Gram-positive bacteria .
Several methods have been developed for synthesizing 4-cyclopentene-1,3-dione:
The applications of 4-cyclopentene-1,3-dione are diverse:
Several compounds share structural similarities with 4-cyclopentene-1,3-dione. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclopentadiene | Diene | Highly reactive; used primarily in Diels-Alder reactions. |
2-Methylcyclopentene-1,3-dione | Methyl-substituted | Exhibits different reactivity patterns due to methyl substitution. |
2-Acylcyclopentene-1,3-dione | Acyl-substituted | Displays distinct biological activity profiles; often studied for antimicrobial properties. |
Nostotrebin 6 | Bis(cyclopentenedione) | Has cholinesterase inhibitory activity; isolated from cyanobacteria. |
4-Cyclopentene-1,3-dione is unique due to its specific antifungal properties and its role as a versatile building block in organic synthesis compared to these similar compounds .
Irritant